4-(Aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one
Overview
Description
4-(Aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one, commonly referred to as 4-AM-2ME, is an organic compound belonging to the class of pyrrolidinones. It is a white crystalline solid with a melting point of about 135-137°C and a molecular weight of 225.31 g/mol. It is soluble in water and organic solvents, such as ethanol and dimethyl sulfoxide (DMSO). 4-AM-2ME has been extensively studied due to its potential applications in various fields, including pharmaceuticals, biochemistry, and chemical synthesis.
Scientific Research Applications
Monoamine Oxidase B Inactivation
4-(Aminomethyl)-1-phenyl-2-pyrrolidinone (4a) and 4-(aminomethyl)-1-(methoxyphenyl)-2-pyrrolidinone (4b) hydrochlorides have shown potential as monoamine oxidase B inactivators, representing a new class of monoamine oxidase inhibitors (Ding & Silverman, 1992).
Catalyst in Methanolysis Reactions
A series of 2-acyl-4-aminopyridines, similar in structure to 4-(aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one, were prepared and used as catalysts for hydroxyl-directed methanolysis of alpha-hydroxy esters, indicating their potential in organic synthesis processes (Sammakia & Hurley, 2000).
Acylation of Pyrrolidine-2,4-diones
Pyrrolidine-2,4-diones, structurally related to 4-(aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one, were synthesized from α-amino acid esters and demonstrated utility in the acylation process, highlighting their versatility in organic chemistry (Jones et al., 1990).
Production of Melanoidin-like Maillard Polymers
In the Maillard reaction system involving 2-deoxy-D-ribose/methyl 4-aminobutyrate, compounds structurally similar to 4-(aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one were identified as major products, indicating their role in the formation of melanoidin-like polymers (Tressl et al., 1998).
Electroreduction Studies
Studies involving the reduction of groups attached to a pyridine ring, similar in reactivity to 4-(aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one, provided insights into the electroreduction mechanisms, useful in organic electrochemistry (Nonaka et al., 1981).
properties
IUPAC Name |
4-(aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-3-2-10-6-7(5-9)4-8(10)11/h7H,2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVCHJSYUWBMBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(CC1=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672372 | |
Record name | 4-(Aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one | |
CAS RN |
936940-05-5 | |
Record name | 4-(Aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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